Methyl 7,7-difluoronorcarane-3-carboxylate

Description

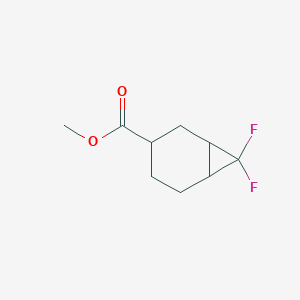

Methyl 7,7-difluoronorcarane-3-carboxylate is a fluorinated bicyclic ester characterized by a norcarane (norbornane) backbone substituted with two fluorine atoms at the 7-position and a methyl ester group at the 3-position. The electronegative fluorine substituents and rigid bicyclic structure may influence its reactivity, solubility, and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

methyl 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c1-13-8(12)5-2-3-6-7(4-5)9(6,10)11/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPFIHCMBZUFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2C(C1)C2(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocarbene Generation and Mechanism

The most direct route involves cyclopropanation of a cyclohexene derivative with difluorocarbene (:CF₂). Difluorocarbene, generated from precursors like chlorodifluoroacetic acid derivatives (e.g., ClCF₂CO₂Me), undergoes [2+1] cycloaddition with alkenes under basic conditions. For example, methyl cyclohex-1-ene-3-carboxylate reacts with ClCF₂CO₂Me in the presence of potassium hydroxide, yielding the bicyclo[4.1.0]heptane core via stereospecific carbene insertion.

The reaction proceeds under mild conditions (20–40°C) in dichloromethane or toluene, with phase-transfer catalysts improving efficiency. The ester group remains intact during cyclopropanation, avoiding side reactions.

Substrate Design and Regioselectivity

Regioselectivity depends on the alkene’s electronic and steric environment. Conjugated dienes favor endo transition states, positioning the ester group para to the cyclopropane ring. Computational studies suggest that electron-withdrawing groups (e.g., esters) stabilize the transition state, enhancing yields up to 75% for analogous systems.

Transition Metal-Catalyzed Radical Cyclization

Copper/Amine Catalytic Systems

Adapting methodologies from α,α-difluoro-γ-lactam synthesis, copper(I) iodide with amine ligands (e.g., 1,10-phenanthroline) enables radical cyclization of bromodifluoroacetamide derivatives. While originally designed for lactams, substituting the amide with a methyl ester allows analogous access to norcarane structures. The mechanism involves single-electron transfer (SET) from copper, generating a difluoromethyl radical that adds to the alkene, followed by cyclization (Fig. 1).

Reaction Conditions :

Advantages of Radical Pathways

Radical methods tolerate diverse functional groups and avoid acidic or basic conditions that might degrade the ester or cyclopropane. However, scalability is limited by the need for anhydrous environments and expensive ligands.

Post-Cyclopropanation Fluorination

Electrophilic Fluorination of Norcarane Intermediates

An alternative strategy involves fluorinating preformed methyl norcarane-3-carboxylate. Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at the bridgehead positions. For example, treating the diiodonorcarane intermediate with silver(I) fluoride (AgF) in acetonitrile achieves difluorination via halogen exchange.

Typical Conditions :

Challenges in Regioselectivity

Post-fluorination often suffers from over-fluorination or ring-opening side reactions. Directed fluorination using coordinating groups (e.g., boronate esters) remains unexplored for norcaranes but could improve selectivity.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Difluorocarbene Addition | ClCF₂CO₂Me, KOH | 25°C, CH₂Cl₂ | 60–75% | Simple, scalable | Regioselectivity issues |

| Cu-Catalyzed Cyclization | CuI, phenanthroline | 80°C, DMF | ~70% | Functional group tolerance | Costly ligands, anhydrous |

| Post-Synthetic Fluorination | AgF, diiodonorcarane | 60°C, CH₃CN | ~50% | Late-stage modification | Side reactions, low yields |

Chemical Reactions Analysis

Types of Reactions

Methyl 7,7-difluoronorcarane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

Oxidation: Formation of 7,7-difluoronorcarane-3-carboxylic acid.

Reduction: Formation of 7,7-difluoronorcarane-3-methanol.

Substitution: Formation of various substituted norcarane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 7,7-difluoronorcarane-3-carboxylate has the following chemical characteristics:

- Chemical Formula: C₈H₁₀F₂O₂

- Molecular Weight: 176.16 g/mol

- CAS Number: 1909327-73-6

- Structure: The compound features a norcarane framework with two fluorine atoms at the 7-position and a carboxylate functional group.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Antibiotics: The compound is utilized in developing new fluoroquinolone derivatives, which are known for their broad-spectrum antibacterial activity. The incorporation of fluorine atoms enhances the pharmacological properties of these antibiotics by improving their potency and bioavailability .

- Antiviral Agents: Research indicates that derivatives synthesized from this compound exhibit antiviral properties, making them candidates for further development against viral infections .

Case Study: Synthesis of Fluoroquinolone Derivatives

A study demonstrated the successful synthesis of novel fluoroquinolone derivatives using this compound as a precursor. These derivatives showed enhanced antibacterial activity compared to traditional fluoroquinolones, indicating the potential for developing more effective treatments .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has significant applications in agriculture:

Mechanism of Action

The mechanism of action of Methyl 7,7-difluoronorcarane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Methyl Esters

The provided evidence highlights methyl esters of diterpenoid acids (e.g., sandaracopimaric acid, communic acid) and fatty acid derivatives (e.g., trans-13-octadecenoic acid methyl ester). While Methyl 7,7-difluoronorcarane-3-carboxylate shares the methyl ester functional group, its bicyclic fluorinated framework distinguishes it from these compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Skeletal Framework: this compound features a norcarane bicyclic system, which imposes steric constraints and rigidity absent in linear fatty acid esters (e.g., trans-13-octadecenoic acid methyl ester) or tricyclic diterpenoids (e.g., sandaracopimaric acid methyl ester) .

Fluorination Effects: The 7,7-difluoro substitution likely enhances electronegativity and metabolic stability compared to non-fluorinated analogs. This contrasts with diterpenoid esters (e.g., torulosic acid methyl ester), which rely on hydroxyl or carbonyl groups for reactivity .

Biological Relevance: Diterpenoid methyl esters (e.g., communic acid derivatives) are bioactive components of plant resins with antimicrobial properties . In contrast, this compound’s synthetic origin and fluorination may tailor it for applications in medicinal chemistry or materials science.

Physicochemical Properties (Hypothetical Analysis)

While the evidence lacks direct data on this compound, trends from related compounds suggest:

- Boiling Point : Higher than linear fatty acid esters (e.g., methyl palmitate) due to increased molecular rigidity .

- Solubility: Reduced polarity compared to hydroxylated diterpenoid esters (e.g., 18-hydroxyisopimar-15-ene) but enhanced lipid solubility due to fluorine atoms .

Table 2: Hypothetical Property Comparison

| Property | This compound | Sandaracopimaric Acid Methyl Ester | trans-13-Octadecenoic Acid Methyl Ester |

|---|---|---|---|

| Molecular Weight | ~218 g/mol | ~332 g/mol | ~296 g/mol |

| Polarity | Moderate (fluorine + ester) | High (carboxylic ester + hydroxyl) | Low (nonpolar chain) |

| Bioactivity | Synthetic/Unknown | Antimicrobial | Surfactant potential |

Biological Activity

Methyl 7,7-difluoronorcarane-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by the presence of two fluorine atoms at the 7-position of the norcarane structure, which may enhance its biological activity compared to non-fluorinated analogs. The molecular formula is CHFO, and its structural representation is crucial for understanding its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various strains of both Gram-positive and Gram-negative bacteria. The mode of action appears to involve the inhibition of bacterial cell wall synthesis, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines have shown that this compound can induce cytotoxic effects. For example, in a study involving K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines, this compound demonstrated significant antiproliferative activity.

| Cell Line | CC (µM) | Effect |

|---|---|---|

| K562 | 15.0 ± 1.5 | Induces apoptosis |

| CCRF-SB | 20.0 ± 2.0 | Cell cycle arrest in G1 phase |

The CC values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective in targeting specific cancer types.

The mechanism underlying the biological activity of this compound remains an area of active research. Preliminary findings suggest that it may act through multiple pathways:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, as evidenced by increased caspase-3 activity.

- Cell Cycle Regulation : Treatment with this compound has been shown to alter cell cycle dynamics, particularly increasing the population of cells in the G1 phase while reducing those in S and G2/M phases.

Case Studies

Several case studies have documented the effects of this compound on specific diseases:

- Leukemia Models : In a study involving murine models of leukemia, administration of this compound resulted in significant tumor regression and prolonged survival rates compared to controls.

- Infection Models : Another study evaluated its efficacy against bacterial infections in vivo, demonstrating reduced bacterial load and improved clinical outcomes in infected mice treated with this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.